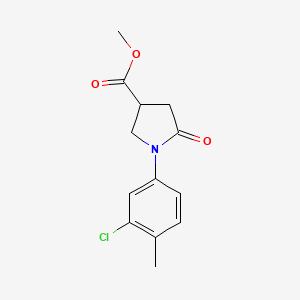![molecular formula C12H13FN2O2 B1345279 5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester CAS No. 928653-77-4](/img/structure/B1345279.png)
5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
Overview
Description
5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (5FPP-TBE) is a novel fluorinated pyrrolopyridine derivative with a wide range of applications in the field of organic synthesis. It is a versatile reagent that has been used in a variety of chemical reactions, including the synthesis of various organic compounds. 5FPP-TBE has also been used in the synthesis of several biologically active compounds, such as antibiotics and drugs. In addition, 5FPP-TBE has been used in the development of new catalysts and materials for various applications.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Researchers have developed methodologies for the synthesis of pyrrole derivatives, including those similar to "5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester." For instance, the singlet oxygen reactions with 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters yield 5-substituted pyrroles, serving as precursors for prodigiosin and its analogues (H. Wasserman et al., 2004). Another study focuses on the preparation of SF5-substituted pyrrole carboxylic acid esters, showcasing a novel approach to incorporating the pentafluorosulfanyl group into pyrrole derivatives (W. R. Dolbier & Zhao‐Jing Zheng, 2009).
Pharmaceutical Chemistry and Drug Design
Fluorinated pyrrolo[2,3-b]pyridines have been synthesized for potential use as inhibitors of enzymes such as ADAs (adenosine deaminase) and IMPDH (inosine 5'-monophosphate dehydrogenase). These compounds are crucial for the development of novel therapeutic agents (V. Iaroshenko et al., 2009). Additionally, research on fluoronaphthyridines has led to the synthesis of compounds with significant antibacterial activity, highlighting the utility of fluorinated compounds in developing new antibiotics (D. Bouzard et al., 1992).
Materials Science and Polymer Chemistry
In materials science, the synthesis and application of pyrrole and pyrrolo[2,3-b]pyridine derivatives are explored for their potential use in polymer chemistry and solar cell technology. For example, pyridine-incorporated alcohol-soluble neutral polyfluorene derivatives have been developed as efficient cathode-modifying layers for polymer solar cells, demonstrating the versatility of pyrrole derivatives in enhancing the performance of organic electronic devices (Guiting Chen et al., 2017).
Mechanism of Action
Target of Action
The compound “5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester” is a pyrrolopyridine derivative. Pyrrolopyridines are a class of compounds that have been studied for their potential biological activities . .
Mode of Action
Other pyrrolopyridine derivatives have been shown to interact with various biological targets .
Biochemical Pathways
Pyrrolopyridines, in general, have been shown to interact with various biochemical pathways .
Biochemical Analysis
Biochemical Properties
5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in fluorination reactions, such as fluorinase, which catalyzes the incorporation of fluorine into organic molecules. Additionally, it can interact with proteins that have binding sites for fluorinated compounds, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions, which contribute to the compound’s biochemical properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in gene expression profiles. Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. It can act as an enzyme inhibitor or activator, depending on the target enzyme and the nature of the interaction. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced or diminishing over time. These temporal changes are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels. These findings highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, which catalyzes the oxidation of the compound, leading to the formation of metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ATP-binding cassette transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting sequences or modifications. Its localization can affect its activity and function, as it interacts with different biomolecules in various subcellular environments. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl 5-fluoropyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-5-4-8-6-9(13)7-14-10(8)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZLVKNLNVZTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640121 | |
| Record name | tert-Butyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928653-77-4 | |
| Record name | 1,1-Dimethylethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928653-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


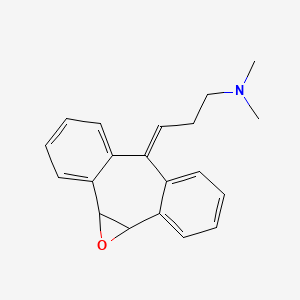
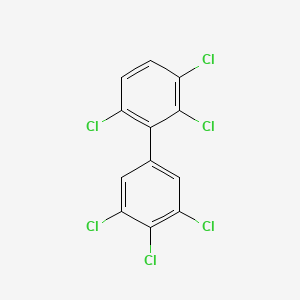
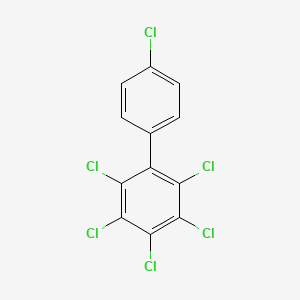
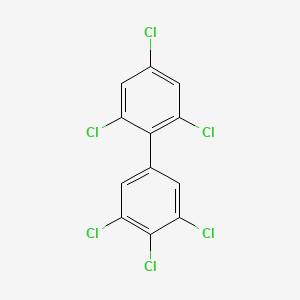

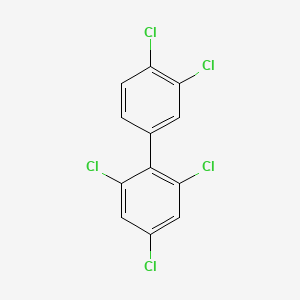
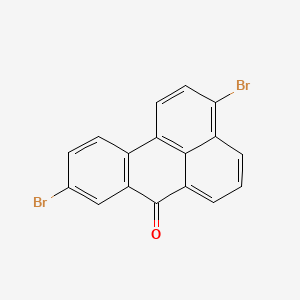
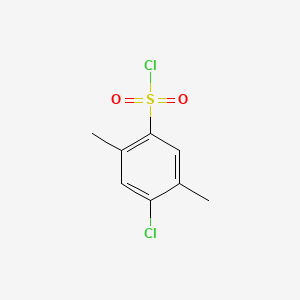
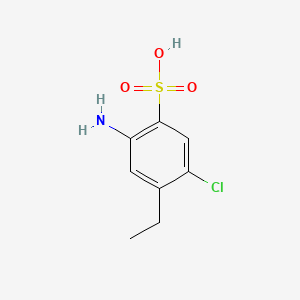

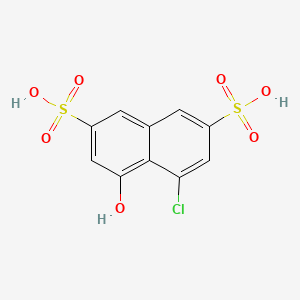
![4-[(2-Cyanoethyl)methylamino]benzaldehyde](/img/structure/B1345214.png)
